molecular formula C15H13N3O6S B1227564 methyl 5-carbamoyl-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

methyl 5-carbamoyl-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B1227564
M. Wt: 363.3 g/mol
InChI Key: RLGHZYYWDCELHZ-UHFFFAOYSA-N
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Description

Methyl 5-carbamoyl-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-carbamoyl-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the carbamoyl, methyl, and nitrophenyl groups through various substitution and coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and consistent production of the compound, meeting the demands of pharmaceutical and material science industries.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-carbamoyl-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrophenyl group, potentially converting it to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

Methyl 5-carbamoyl-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of methyl 5-carbamoyl-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-carbamoyl-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate
  • Ethyl 5-carbamoyl-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate
  • Methyl 5-carbamoyl-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}furan-3-carboxylate

Uniqueness

Methyl 5-carbamoyl-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate is unique due to its specific combination of functional groups and the thiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13N3O6S

Molecular Weight

363.3 g/mol

IUPAC Name

methyl 5-carbamoyl-4-methyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C15H13N3O6S/c1-7-10(15(21)24-2)14(25-11(7)12(16)19)17-13(20)8-4-3-5-9(6-8)18(22)23/h3-6H,1-2H3,(H2,16,19)(H,17,20)

InChI Key

RLGHZYYWDCELHZ-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-carbamoyl-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

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